molecular formula C15H24N4O2 B2824480 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide CAS No. 2402830-26-4

5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide

Cat. No.: B2824480
CAS No.: 2402830-26-4
M. Wt: 292.383
InChI Key: VNSZNJNLIQHVOS-UHFFFAOYSA-N
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Description

5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide is a compound that belongs to the class of diazirine-containing molecules. Diazirines are characterized by a three-membered ring structure containing one carbon atom and two nitrogen atoms. These compounds are known for their photo-reactivity, which makes them useful in various scientific applications, particularly in the field of photoaffinity labeling.

Preparation Methods

The synthesis of 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.

    Attachment of the propanoylamino group:

    Incorporation of the pent-4-ynyl group: The final step involves the addition of the pent-4-ynyl group to the molecule, typically through a coupling reaction.

Chemical Reactions Analysis

5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide undergoes several types of chemical reactions, including:

    Photolysis: Upon exposure to UV light, the diazirine ring can undergo photolysis to generate a highly reactive carbene intermediate.

    Substitution reactions: The carbene intermediate can react with various nucleophiles, leading to substitution products.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details on these reactions are limited.

Common reagents used in these reactions include UV light for photolysis and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide has several scientific research applications:

    Photoaffinity labeling: The compound is used to study protein-protein interactions and protein-ligand binding by forming covalent bonds with target molecules upon activation by UV light.

    Chemical biology: It is used to identify and characterize the binding sites of small molecules on proteins.

    Drug discovery: The compound helps in mapping the interaction sites of potential drug candidates on their target proteins.

    Biochemical research: It is used to study various biochemical processes by crosslinking biomolecules in close proximity.

Mechanism of Action

The primary mechanism of action for 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide involves the generation of a carbene intermediate upon exposure to UV light. This carbene intermediate is highly reactive and can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids. The molecular targets and pathways involved depend on the specific application and the biomolecules present in the system.

Comparison with Similar Compounds

Similar compounds to 5-[3-(3-Methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide include other diazirine-containing molecules, such as:

  • 3-(3-Methyldiazirin-3-yl)propan-1-ol
  • 3-(3-Methyldiazirin-3-yl)propanoic acid
  • Phenylchlorodiazirine

Compared to these compounds, this compound is unique due to its specific structure, which includes both a diazirine ring and a pent-4-ynyl group. This combination of functional groups enhances its reactivity and versatility in various scientific applications.

Properties

IUPAC Name

5-[3-(3-methyldiazirin-3-yl)propanoylamino]-N-pent-4-ynylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-4-6-11-16-13(20)8-5-7-12-17-14(21)9-10-15(2)18-19-15/h1H,4-12H2,2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSZNJNLIQHVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(=O)NCCCCC(=O)NCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402830-26-4
Record name 5-[3-(3-methyl-3H-diazirin-3-yl)propanamido]-N-(pent-4-yn-1-yl)pentanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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